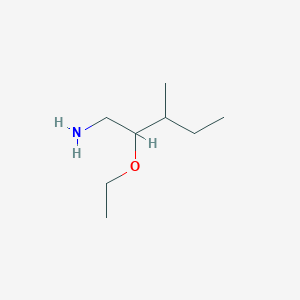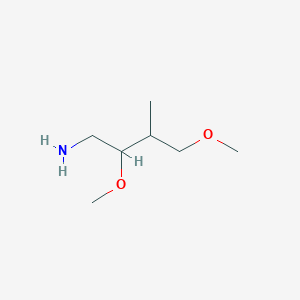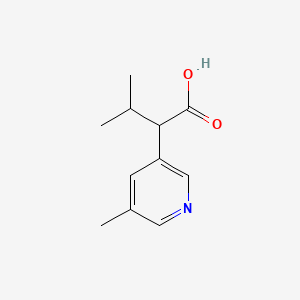![molecular formula C5H7F3N2 B13312422 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile typically involves the reaction of 3-aminopropanenitrile with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction can be represented as follows:
3-aminopropanenitrile+2,2,2-trifluoroethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 3-Aminopropanenitrile
- 2,2,2-Trifluoroethylamine hydrochloride
Uniqueness
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile is unique due to the combination of the trifluoroethyl group and the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H7F3N2 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethylamino)propanenitrile |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1,3-4H2 |
InChIキー |
GCKLCVKCWUMFFB-UHFFFAOYSA-N |
正規SMILES |
C(CNCC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)



![8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B13312390.png)
![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)





